Methyl 4-(methylsulfonyl)phenyl ethylphosphonate
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Overview
Description
Methyl 4-(methylsulfonyl)phenyl ethylphosphonate is a chemical compound with the molecular formula C₁₂H₁₄O₄PS. It is characterized by a phenyl ring substituted with a methylsulfonyl group and an ethylphosphonate moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylbenzenesulfonyl chloride and ethylphosphonic acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions and at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction parameters to ensure product purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The methylsulfonyl group can undergo further oxidation to form sulfonic acid derivatives.
Reduction: The ethylphosphonate group can be reduced to form ethylphosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as nitric acid or halogens, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Methyl 4-(methylsulfonyl)phenyl sulfonic acid.
Reduction Products: Methyl 4-(methylsulfonyl)phenyl ethylphosphine.
Substitution Products: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Methyl 4-(methylsulfonyl)phenyl ethylphosphonate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(methylsulfonyl)phenyl ethylphosphonate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfone group can act as a leaving group in nucleophilic substitution reactions, while the ethylphosphonate group can chelate metal ions, affecting enzyme activity.
Comparison with Similar Compounds
Methyl 4-(methylsulfonyl)benzoate: Similar structure but with a carboxylate group instead of ethylphosphonate.
Methyl 4-(methylsulfonyl)phenyl acetate: Similar structure but with an acetate group instead of ethylphosphonate.
Methyl 4-(methylsulfonyl)phenyl sulfonate: Similar structure but with a sulfonate group instead of ethylphosphonate.
Uniqueness: Methyl 4-(methylsulfonyl)phenyl ethylphosphonate is unique due to its combination of a sulfone group and an ethylphosphonate group, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
33267-37-7 |
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Molecular Formula |
C10H15O5PS |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
1-[ethyl(methoxy)phosphoryl]oxy-4-methylsulfonylbenzene |
InChI |
InChI=1S/C10H15O5PS/c1-4-16(11,14-2)15-9-5-7-10(8-6-9)17(3,12)13/h5-8H,4H2,1-3H3 |
InChI Key |
KULCGIYIYPVRSM-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(OC)OC1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
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